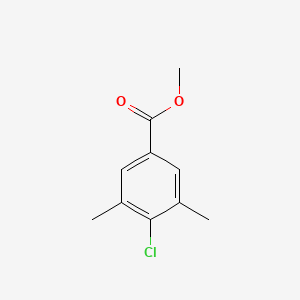

Methyl 4-chloro-3,5-dimethylbenzoate

Overview

Description

“Methyl 4-chloro-3,5-dimethylbenzoate” is a chemical compound . It is an aromatic carboxylic acid ester . It has been used as a ligand during monomer screening for the synthesis and investigation of various europium compounds containing pinacolyl methylphosphonate with different ligands .

Chemical Reactions Analysis

“Methyl 3,5-dimethylbenzoate”, a related compound, is reported as a precursor of "methyl-3,5-divinylbenzoate" . It may be used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols .Scientific Research Applications

Synthesis of Antimalarial Compounds

Methyl 4-chloro-3,5-dimethylbenzoate: has been used in the synthesis of four-carbon isosteres related to highly active 4-pyridinemethanols. These compounds have been evaluated for their potential as antimalarial drugs . This application is crucial given the ongoing fight against malaria worldwide.

Total Synthesis of Indoxamycin B

This compound serves as a precursor in the total synthesis of (±)-indoxamycin B, a complex organic molecule with potential therapeutic applications . The ability to synthesize such molecules is vital for the development of new medications.

Rheological Behavior and Micellar Formation

In a study, Methyl 4-chloro-3,5-dimethylbenzoate was compared with other methyl- and chloro-substituted salicylate counterions to understand their effects on the rheological behavior and micellar formation of a cationic surfactant . This research has implications for the development of new materials with unique properties.

Drag Reduction in Fluids

The same study also explored the impact of these compounds on drag reduction in fluids, which has practical applications in reducing energy consumption in various industrial processes .

Development of Surfactants

The compound’s role in the formation of micelles suggests its utility in the development of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . Surfactants have widespread applications in detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Material Science and Engineering

Understanding the compound’s impact on the viscoelastic behavior of solutions can inform the design of new materials with specific mechanical properties, which is a key area of research in material science and engineering .

Future Directions

properties

IUPAC Name |

methyl 4-chloro-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCLGVDBHWQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

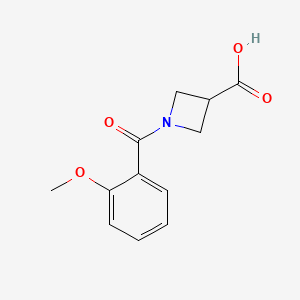

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)